1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
The compound under investigation has been explored as an inhibitor of human carbonic anhydrases (CAs), specifically targeting cytosolic enzymes hCA I, II and tumor-associated isoforms hCA IX and XII. These sulfonamides, including the benzo[d]isoxazol-3-ylmethyl derivatives, show promising low nanomolar activity against these isoforms, indicating potential therapeutic applications in targeting various diseases related to these enzymes (Alafeefy et al., 2015).
Antidepressant Metabolism Studies
In studies focusing on the metabolism of novel antidepressants like Lu AA21004, similar compounds have been examined for their metabolic pathways. These studies are crucial in understanding how such drugs are metabolized in the body, leading to better therapeutic approaches and drug design (Hvenegaard et al., 2012).
Enzyme Inhibition for Neurological Disorders
Compounds with structures similar to the one have been synthesized and evaluated for their inhibitory action against butyrylcholinesterase (BChE) enzyme. This line of research is significant in the context of neurological disorders, as BChE inhibitors are relevant in treating conditions like Alzheimer's (Khalid et al., 2016).
Antimicrobial Activities
Research has also been conducted on derivatives of benzenesulfonamides, including those with piperidine moieties, for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents and help in combating various bacterial and fungal infections (Vinaya et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit high binding affinities to a range of proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological properties, such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-hiv, and cns depressant activities .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Análisis Bioquímico
Biochemical Properties
The compound 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been identified as a potential and selective GlyT1 inhibitor . GlyT1 is a glycine transporter, and the regulation of its activity is a currently investigated strategy in drug discovery for schizophrenia . The compound shows good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors .
Cellular Effects
In cellular processes, 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice .
Molecular Mechanism
The molecular mechanism of action of 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with the glycine transporter 1 (GlyT1). It exhibits high selectivity and potency as a GlyT1 inhibitor .
Dosage Effects in Animal Models
The effects of 1-{1-[(1,2-benzoxazol-3-yl)methanesulfonyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one vary with different dosages in animal models. For instance, behavioral testing showed that a dosage of 40 mg kg −1, administered intragastrically, can inhibit the hyperlocomotion induced by acute treatment of phencyclidine .
Propiedades
IUPAC Name |
2-[1-(1,2-benzoxazol-3-ylmethylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O4S/c1-23-15(17(18,19)20)21-25(16(23)26)11-6-8-24(9-7-11)30(27,28)10-13-12-4-2-3-5-14(12)29-22-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNFMWHQIYRTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.